molecular formula C₁₉H₁₉N₃O₃ B156560 Zolpidem Carboxylic Acid CAS No. 109461-65-6

Zolpidem Carboxylic Acid

Cat. No. B156560
CAS RN: 109461-65-6
M. Wt: 337.4 g/mol
InChI Key: FELZONDEFBLTSP-UHFFFAOYSA-N
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Description

Zolpidem is a non-benzodiazepine hypnotic agent commonly used to treat insomnia. It is extensively metabolized in the body, and one of its major metabolites is zolpidem carboxylic acid (ZCA). ZCA has been identified as a significant marker in urine for zolpidem usage and can be detected for up to 72 hours following a single ingestion of 10 mg zolpidem . The presence of ZCA in urine has been utilized in cases of drug-facilitated sexual assault and drink spiking, where zolpidem was implicated . Additionally, ZCA is more prevalent in urine than zolpidem itself, with positive rates as high as 50% in patient samples .

Synthesis Analysis

The synthesis of radiolabeled zolpidem, including [14C]zolpidem and [3H]zolpidem, has been described in the literature. [14C]Zolpidem was synthesized from potassium[14C]cyanide with a specific radioactivity of 56 mCi/mmol and used for pharmacokinetic and drug metabolism studies . Similarly, [3H]zolpidem was synthesized with a specific activity of 60.5 Ci/mmol and used to characterize the binding properties of zolpidem in the rat brain .

Molecular Structure Analysis

Zolpidem's structure is a substituted imidazo[1,2-a]pyridine, which differentiates it from benzodiazepines and contributes to its unique pharmacological profile . The molecular structure of zolpidem and its metabolites, including ZCA, is crucial for understanding their pharmacokinetics and dynamics.

Chemical Reactions Analysis

The metabolism of zolpidem leads to the formation of various metabolites, including ZCA and zolpidem phenyl-4-carboxylic acid (ZPCA). These metabolites are formed through the body's metabolic processes and can be detected in biological fluids such as urine and oral fluid .

Physical and Chemical Properties Analysis

The physical and chemical properties of zolpidem and its metabolites have been studied to develop sensitive and selective methods for their detection. For instance, a solid phase extraction-high performance liquid chromatographic method was developed to analyze zolpidem, ZCA, and ZPCA in blood samples, demonstrating good linearity and sensitivity with detection limits between 1.2 and 3.3 µg/L . Another study developed an LC-MS-MS method with post-column reagent addition for the determination of zolpidem and ZPCA in oral fluid, achieving detection limits of 0.01 ng/mL for zolpidem and 0.05 ng/mL for ZPCA .

Scientific Research Applications

Metabolism and Detection Methods

  • Zolpidem carboxylic acids, including zolpidem phenyl-4-carboxylic acid (M1) and 6-carboxylic acid (M2), are major metabolites of zolpidem, a short-acting hypnotic. These metabolites are significant for understanding the metabolism of zolpidem, particularly in forensic contexts like drug-facilitated crimes. Advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify these metabolites in biological samples, contributing to forensic toxicological analyses (Yamaguchi, Ohno, & Kanawaku, 2022).

Pharmacogenetics and Individual Drug Metabolism

  • Genetic polymorphisms in enzymes like CYP3A4 and CYP2C19 can significantly impact the metabolism of zolpidem and its carboxylic acid metabolites. Understanding these genetic variations is crucial in personalized medicine and can influence drug efficacy and safety profiles (Shen, Shi, & Xiang, 2013).

Therapeutic Potential Beyond Insomnia

  • Zolpidem and its metabolites have been explored for their potential in treating other conditions. For instance, zolpidem has shown effects in cases of anoxic brain injury-related minimally conscious states, suggesting a broader neuropharmacological impact beyond its primary use as a hypnotic (Shames & Ring, 2008).

Molecular Pharmacology

  • The action of zolpidem at GABAA receptors, particularly its selective affinity for α1-GABAA receptors, underlies its sedative-hypnotic effects. Studies on molecular pharmacology provide insights into the drug's mechanism of action, which can be crucial for developing new therapeutic agents with similar or improved profiles (Crestani, Martin, Möhler, & Rudolph, 2000).

Potential in Tuberculosis Treatment

  • Interestingly, structural modifications of zolpidem have led to the discovery of potent antituberculosis agents. This demonstrates the potential of repurposing well-known drugs for entirely different therapeutic applications (Moraski et al., 2014).

Mechanism of Action

Target of Action

Zolpidem Carboxylic Acid is a major metabolite of Zolpidem . Zolpidem primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation leads to increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Mode of Action

Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . This leads to sedative and hypnotic effects, which are beneficial in the treatment of insomnia .

Biochemical Pathways

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation, with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . The metabolism of zolpidem to ZCA extends the detection window of zolpidem beyond the 8–12 hours of detection for zolpidem .

Pharmacokinetics

Zolpidem has a quick onset of action of approximately 15 minutes with an equally short half-life of 1.4–4.5 hours . The short half-life coupled with the low levels of unchanged drug excreted can make detection in urine difficult . The presence of zca in urine can be much more prevalent, with positive rates as high as 50% of patient samples reviewed .

Result of Action

The molecular and cellular effects of Zolpidem’s action include decreased time to fall asleep (sleep latency), increased duration of sleep, and decreased number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action, efficacy, and stability of Zolpidem can be influenced by various environmental factors. For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher than reported earlier, suggesting that monitoring ZCA may result in even higher levels of positivity .

Safety and Hazards

Zolpidem Carboxylic Acid, as a metabolite of Zolpidem, may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

An efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues has been developed . This procedure is expected to help produce a lab-scale quantity of zolpidem and its fluorinated derivatives, as well as zolpidem tartrate salt, with suitable fine-particle size for further biological experimentation .

properties

IUPAC Name

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZONDEFBLTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148941
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109461-65-6
Record name Zolpidem carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolpidem carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLPIDEM CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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